molecular formula C5H9IO B1306222 4-iodotetrahydro-2H-pyran CAS No. 25637-18-7

4-iodotetrahydro-2H-pyran

Cat. No.: B1306222
CAS No.: 25637-18-7
M. Wt: 212.03 g/mol
InChI Key: JTRNQTFTRDPITG-UHFFFAOYSA-N
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Description

4-Iodotetrahydro-2H-pyran: is an organic compound with the molecular formula C5H9IO. It is a colorless liquid characterized by the presence of an iodine atom attached to a tetrahydropyran ring. This compound is known for its diverse applications in organic synthesis and is often used as a building block in the preparation of more complex molecules .

Safety and Hazards

4-Iodotetrahydro-2H-pyran is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From Tetrahydro-2H-pyran-4-ol:

      Reagents: 1H-imidazole, iodine, triphenylphosphine, tetrahydrofuran.

      Conditions: The reaction is carried out at 0°C and then warmed to room temperature. The product is purified via column chromatography.

      Yield: Approximately 64.3%.

  • Alternative Method:

      Reagents: 1H-imidazole, iodine, triphenylphosphine, dichloromethane.

      Conditions: The reaction is conducted at 15°C for 16 hours under an inert atmosphere. The product is extracted with ethyl acetate and purified via column chromatography.

      Yield: Approximately 51%.

Industrial Production Methods: Industrial production methods for 4-iodotetrahydro-2H-pyran typically involve similar synthetic routes but are optimized for larger scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • 4-Iodotetrahydro-2H-pyran can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
    • Common Reagents: Sodium azide, potassium cyanide, thiols.

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

  • Reduction Reactions:

    • The iodine atom can be reduced to a hydrogen atom using reducing agents.
    • Common Reagents: Lithium aluminum hydride, sodium borohydride.

      Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products:

  • Substitution reactions yield various substituted tetrahydropyran derivatives.
  • Reduction reactions yield tetrahydropyran.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the preparation of heterocyclic compounds.

Biology and Medicine:

  • Investigated for potential use in the development of pharmaceuticals.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of 4-iodotetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can be readily displaced by nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 4-Bromotetrahydro-2H-pyran:

    • Similar structure but with a bromine atom instead of iodine.
    • Less reactive compared to 4-iodotetrahydro-2H-pyran.
  • 4-Chlorotetrahydro-2H-pyran:

    • Contains a chlorine atom instead of iodine.
    • Even less reactive than the bromine and iodine analogs.

Uniqueness:

Properties

IUPAC Name

4-iodooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRNQTFTRDPITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383726
Record name 4-iodotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25637-18-7
Record name 4-iodotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODOTETRAHYDRO-2H-PYRAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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